4-Methoxy-2-phenylpyrimidine

Catalog No.
S1550814
CAS No.
33630-20-5
M.F
C11H10N2O
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2-phenylpyrimidine

CAS Number

33630-20-5

Product Name

4-Methoxy-2-phenylpyrimidine

IUPAC Name

4-methoxy-2-phenylpyrimidine

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

SDWDRRVMYUWAEY-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2

Optical Applications of 4-Methoxy-2-Nitroaniline

Scientific Field: Materials Science and Optics

Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .

Results or Outcomes: The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

Synthesis and Characterization of 2-Amino-4-Methylpyridiniium-4-Hydroxybenzolate

Application Summary: 2-Amino-4-methylpyridiniium-4-hydroxybenzolate is another organic nonlinear optical (NLO) material. It has been synthesized and studied for its potential in optoelectronics devices .

Methods of Application: The 2-amino-4-methylpyridiniium-4-hydroxybenzolate crystal was grown by the slow solvent evaporation (SSE) method . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .

Results or Outcomes: The thermal characteristics of the as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) . The second order hyperpolarizability of the crystal was analyzed theoretically .

Synthesis of New Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones

Scientific Field: Organic Chemistry and Drug Discovery

Application Summary: Pyridopyrimidines, which are derivatives of pyrido[2,3-d]pyrimidine, have a broad spectrum of biological activity. They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .

Methods of Application: Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Results or Outcomes: The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .

Synthesis, Reactions, and Applications of Pyrimidine Derivatives

Application Summary: Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications observed, especially in recent times .

Methods of Application: This review covering some periods from 1957 to 2021 has been prepared to discuss some of the structural pathways of these compounds as well as some of their interactions and applications .

Results or Outcomes: Heterocyclic compounds containing pyrimidine moiety are gaining the focus in recent research due to their wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .

4-Methoxy-2-phenylpyrimidine is a pyrimidine derivative characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 2-position of the pyrimidine ring. Its molecular formula is C₁₁H₁₁N₃O, and it has a molar mass of approximately 201.22 g/mol. This compound exhibits a structure that allows for various chemical interactions, making it significant in both synthetic organic chemistry and biological applications.

Typical of pyrimidine derivatives, including:

  • Nucleophilic Substitution Reactions: The methoxy group can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: It can also serve as a building block for more complex structures through cyclization reactions with other nucleophiles or electrophiles.

These reactions highlight its versatility in synthetic pathways, particularly in developing pharmaceuticals and agrochemicals.

Research indicates that 4-Methoxy-2-phenylpyrimidine possesses notable biological activities. It has been studied for its potential as an inhibitor of specific enzymes, including cyclooxygenase-2, which is involved in inflammatory processes . Additionally, its structural features suggest that it may interact with various biological targets, leading to potential therapeutic applications.

The synthesis of 4-Methoxy-2-phenylpyrimidine typically involves multi-step procedures. Common methods include:

  • Condensation Reactions: Starting from appropriate aldehydes and amines, condensation can lead to the formation of the pyrimidine ring.
  • Methylation: The introduction of the methoxy group often involves methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
  • Cyclization: Subsequent cyclization steps can be employed to finalize the pyrimidine structure.

Each method may vary in yield and purity, necessitating optimization based on specific laboratory conditions .

4-Methoxy-2-phenylpyrimidine finds application in several fields:

  • Pharmaceuticals: Its derivatives may serve as potential drug candidates due to their biological activities.
  • Agriculture: Compounds derived from this structure could be useful in developing new agrochemicals.
  • Material Science: Its unique properties may allow for applications in creating novel materials with specific functionalities.

Interaction studies involving 4-Methoxy-2-phenylpyrimidine often focus on its binding affinity to biological targets. For instance, studies have shown that it can act as an inhibitor for certain enzymes, which has implications for drug design and development . These interactions are typically evaluated using techniques such as molecular docking simulations and enzyme activity assays.

4-Methoxy-2-phenylpyrimidine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-6-methoxy-2-phenylpyrimidineChlorine substitution at 4-positionExhibits different reactivity due to chlorine's electronegativity
2-AminobenzylpyrimidineAmino group at 2-positionEnhanced solubility and potential biological activity
4-Methoxy-2-methylpyrimidineMethyl substitution at 2-positionAltered electronic properties affecting reactivity
6-Methoxy-2-phenylpyrimidineMethoxy substitution at 6-positionDifferent steric hindrance impacting biological interactions

These compounds illustrate variations in substituents that influence the chemical behavior and biological activity of pyrimidine derivatives. The presence of the methoxy group at the 4-position combined with a phenyl group at the 2-position provides unique properties that distinguish 4-Methoxy-2-phenylpyrimidine from its analogs .

XLogP3

2.2

Wikipedia

4-methoxy-2-phenylpyrimidine

Dates

Modify: 2023-08-15

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